
Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H18FNO2 It is a pyrrolidine derivative, which is a class of organic compounds characterized by a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-fluoropyrrolidine with 1-phenylethylamine in the presence of a suitable esterifying agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification techniques such as chromatography can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Hydrogenation Reactions
Hydrogenation is a key transformation involving the saturation of double bonds in the compound.
Reaction Type | Conditions | Yield | Product |
---|---|---|---|
Hydrogenation | Pd/C (10%), H₂, MeOH, 20°C, 4–24 h | Up to 830 mg | Saturated pyrrolidine derivatives |
Mechanism : Catalytic hydrogenation using palladium on carbon (Pd/C) reduces unsaturated bonds in the molecule. For example, hydrogenation of methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate under these conditions yields the corresponding saturated ester . The reaction time (4–24 hours) and pressure (e.g., 425 psi H₂) influence the efficiency, with longer durations often improving yields .
Substitution Reactions
Substitution reactions modify functional groups on the pyrrolidine ring or peripheral substituents.
Alkylation
Alkylation introduces new substituents, such as allyl groups, via nucleophilic attack.
Reagents | Conditions | Product |
---|---|---|
Allyl bromide, NaH (60%), DMF, 5°C → rt, 24 h | Allylated pyrrolidine derivatives | |
Ethyl 2-chloro-2-oxo- acetate, DIPEA, CH₂Cl₂ | Ethoxy-acetyl-substituted derivatives |
Example : Treatment of tert-butyl pyrrolidine derivatives with allyl bromide and sodium hydride (NaH) in DMF introduces allyl groups at the pyrrolidine ring, forming intermediates for further functionalization .
Ester Hydrolysis
The methyl ester group in the compound undergoes hydrolysis to form carboxylic acids.
Reagents | Conditions | Product |
---|---|---|
LiOH, MeOH, rt, 2 h | Pyrrolidine-3-carboxylic acid derivatives | |
HCl (1M), aqueous extraction | Final acid product |
Mechanism : Lithium hydroxide (LiOH) cleaves the methyl ester group, yielding the corresponding carboxylic acid after acid workup .
Amide Formation
Coupling reactions form amide bonds, expanding the compound’s functional diversity.
Reagents | Conditions | Product |
---|---|---|
HATU, DIPEA, DMF, 50°C, 4 h | Amide-linked derivatives | |
Preparative HPLC purification | Final amide product |
Example : Reaction with 5-amino-2-fluorobenzonitrile using HATU (a coupling agent) and DIPEA (a base) forms amide derivatives, which are purified via chromatography .
Oxidation and Cleavage Reactions
Ozonolysis and subsequent reductive workup cleave double bonds, generating carbonyl-containing products.
Reaction Type | Conditions | Product |
---|---|---|
O₃ gas, MeOH, −78°C → 5°C, followed by Me₂S | Ketone/aldehyde derivatives | |
Purification (e.g., silica gel chromatography) | Final oxidized products |
Mechanism : Ozonolysis selectively cleaves double bonds, forming carbonyl groups. For example, ozonolysis of allylated pyrrolidine derivatives followed by reductive workup with dimethyl sulfide (Me₂S) yields ketone or aldehyde products .
Key Structural Features Influencing Reactivity
-
Fluorine Substituent : Enhances stability and lipophilicity, directing selective reactions (e.g., nucleophilic substitution at the fluoro-substituted carbon).
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Phenylethyl Group : Contributes to hydrophobic interactions, influencing solubility and reaction compatibility.
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Pyrrolidine Ring : Provides structural rigidity, enabling controlled substitution at specific positions.
Scientific Research Applications
Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate: shares structural similarities with other pyrrolidine derivatives, such as:
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-11(12-6-4-3-5-7-12)16-9-8-14(15,10-16)13(17)18-2/h3-7,11H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVQMPFPMLZLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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